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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the allosteric inhibition of Tyrosine Kinase 2

(TYK2), a member of the Janus kinase (JAK) family. It details the mechanism of action,

presents key quantitative data for notable small molecule inhibitors, outlines experimental

protocols for their characterization, and visualizes the critical signaling pathways and workflows

involved.

Introduction to TYK2 and Its Role in Disease
TYK2 is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling. It is a key

component of the JAK-STAT signaling pathway, mediating signals for cytokines such as

interleukin-12 (IL-12), IL-23, and Type I interferons (IFN-α/β). These cytokines are integral to

the immune response and are implicated in the pathophysiology of numerous autoimmune and

inflammatory diseases, including psoriasis, psoriatic arthritis, and lupus.

TYK2, like other JAKs, possesses a tandem kinase-like domain structure, consisting of a

catalytically active kinase domain (JH1) and an adjacent pseudokinase domain (JH2). The JH2

domain, which lacks catalytic activity, plays a critical regulatory role by inhibiting the activity of

the JH1 domain.
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Traditional JAK inhibitors (jakinibs) target the highly conserved ATP-binding site within the

active kinase (JH1) domain. This can lead to a lack of selectivity and off-target effects, as this

site is similar across all JAK family members (JAK1, JAK2, JAK3, and TYK2).

A novel and more selective approach involves the allosteric inhibition of TYK2 by targeting the

regulatory JH2 domain. Small molecules designed to bind to the JH2 domain stabilize it in an

inhibitory conformation. This, in turn, prevents the conformational changes necessary for the

activation of the JH1 kinase domain, thereby blocking downstream signaling. This mechanism

offers a high degree of selectivity for TYK2 over other JAKs.

Deucravacitinib (BMS-986165) is a prime example of a highly selective allosteric TYK2

inhibitor. It binds to the JH2 domain, locking the enzyme in an inactive state. This has

demonstrated clinical efficacy in the treatment of psoriasis and is being investigated for other

autoimmune conditions.
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Caption: Mechanism of TYK2 Allosteric Inhibition.

Quantitative Data for Allosteric TYK2 Inhibitors
The following tables summarize key quantitative data for deucravacitinib and other

representative allosteric TYK2 inhibitors.

Table 1: In Vitro Potency of Allosteric TYK2 Inhibitors
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Compound Target Assay Type IC50 (nM) Reference

Deucravacitinib

(BMS-986165)
TYK2 JH2

TR-FRET

Binding Assay
1.0

Deucravacitinib

(BMS-986165)
TYK2

Cellular pSTAT

Assay (IL-23)
1.3

Deucravacitinib

(BMS-986165)
TYK2

Cellular pSTAT

Assay (IFN-α)
0.2

NDI-034858 TYK2 JH2
Biochemical

Assay
1.9

NDI-034858 TYK2
Cellular pSTAT

Assay (IL-23)
29

NDI-034858 TYK2
Cellular pSTAT

Assay (IFN-α)
26

Table 2: Selectivity Profile of Deucravacitinib

JAK Family
Member

Cellular pSTAT
Assay IC50 (nM)

Selectivity vs.
TYK2 (IL-23)

Reference

TYK2 (IL-23) 1.3 -

JAK1 (IL-6) >10,000 >7,692-fold

JAK2 (GM-CSF) >10,000 >7,692-fold

JAK3 (IL-2) >10,000 >7,692-fold

Experimental Protocols
Detailed methodologies for key experiments are provided below.

TR-FRET Binding Assay for TYK2 JH2 Domain
This assay quantifies the binding of a small molecule inhibitor to the isolated TYK2 JH2

domain.
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Materials:

Recombinant human TYK2 JH2 domain (GST-tagged)

LanthaScreen™ Tb-anti-GST Antibody

Fluorescently labeled tracer molecule that binds to the JH2 domain

Test compounds (allosteric inhibitors)

Assay buffer (e.g., HEPES, pH 7.5, with NaCl, EGTA, and Brij-35)

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the TYK2 JH2 domain, Tb-anti-GST antibody, and the fluorescent

tracer.

Add the diluted test compounds to the wells.

Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two

wavelengths (e.g., 520 nm for the tracer and 495 nm for the terbium donor).

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-

parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation

in whole cells.

Materials:

Human cell line expressing the relevant cytokine receptors (e.g., peripheral blood

mononuclear cells - PBMCs).
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Cytokines (e.g., recombinant human IL-23, IFN-α).

Test compounds.

Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3

for IL-23 signaling).

Flow cytometer.

Procedure:

Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

Fix the cells to terminate the signaling reaction and preserve the phosphorylation state.

Permeabilize the cells to allow antibody entry.

Stain the cells with the fluorescently labeled anti-pSTAT antibody.

Analyze the cells by flow cytometry to quantify the level of pSTAT in the cell population.

Calculate the IC50 values based on the inhibition of cytokine-induced STAT

phosphorylation.
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Drug Discovery Workflow for Allosteric TYK2 Inhibitors

High-Throughput Screening (HTS)
(e.g., TR-FRET Binding Assay)

Hit Identification
(Compounds binding to TYK2 JH2)

Lead Generation
(Biochemical Potency & Selectivity Assays)

Lead Optimization
(Cellular Assays - pSTAT, Cytokine Release)

In Vivo Efficacy Studies
(Animal Models of Autoimmune Disease)

Clinical Development
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To cite this document: BenchChem. [Understanding the Allosteric Inhibition of TYK2 by Small
Molecules: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375701#understanding-the-allosteric-inhibition-of-
tyk2-by-small-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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